

Solubility Profile of Entrectinib-d8 in Organic Solvents: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of **Entrectinib-d8** in various organic solvents. The information is compiled to assist researchers and professionals in drug development in understanding the physicochemical properties of this compound, which is crucial for formulation, analytical method development, and various in-vitro and in-vivo studies. While specific solubility data for the deuterated form (d8) is not extensively published, the data for Entrectinib is presented here as a close surrogate, given that isotopic labeling is generally considered to have a minimal impact on solubility.

Core Data Presentation: Solubility of Entrectinib

The following table summarizes the reported solubility of Entrectinib in common organic solvents. This data provides a quantitative basis for solvent selection in experimental and developmental work.

Organic Solvent	Solubility (mg/mL)
Dimethyl Sulfoxide (DMSO)	~20 - 100
Dimethylformamide (DMF)	~30
Ethanol	~1 - 100



Note: The significant range reported for DMSO and Ethanol may be attributable to variations in experimental conditions, such as temperature and the specific form of the solid material used.

Experimental Protocol: Determination of Entrectinib-d8 Solubility

A detailed methodology for determining the solubility of a compound like **Entrectinib-d8** in organic solvents is crucial for reproducible and accurate results. The Shake-Flask Method is a widely accepted and robust technique for this purpose.

Objective: To determine the equilibrium solubility of **Entrectinib-d8** in a specific organic solvent at a defined temperature.

Materials:

- Entrectinib-d8 (solid form)
- Selected organic solvent(s) of high purity (e.g., DMSO, DMF, Ethanol)
- Glass vials with screw caps or other suitable sealed containers
- Orbital shaker or magnetic stirrer with temperature control
- Analytical balance
- Centrifuge
- Syringe filters (e.g., 0.22 μm PTFE)
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
- Volumetric flasks and pipettes

Procedure:

Preparation of Saturated Solution:



- Add an excess amount of Entrectinib-d8 to a pre-weighed glass vial. The excess is crucial to ensure that equilibrium with the solid phase is achieved.
- Add a known volume of the selected organic solvent to the vial.
- Securely cap the vial to prevent solvent evaporation.

Equilibration:

- Place the vial in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C or 37 °C).
- Agitate the mixture for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. Preliminary studies can be conducted to determine the minimum time required to reach a plateau in concentration.

Phase Separation:

- After equilibration, allow the vial to stand undisturbed at the set temperature for a short period to allow the undissolved solid to settle.
- To ensure complete removal of undissolved particles, centrifuge the suspension at a high speed.

Sample Collection and Dilution:

- Carefully withdraw an aliquot of the clear supernatant using a pipette.
- To avoid precipitation due to temperature changes, it is advisable to perform this step quickly.
- Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial. This step removes any remaining fine particles.
- Accurately dilute the filtered supernatant with the same organic solvent to a concentration that falls within the linear range of the analytical method.

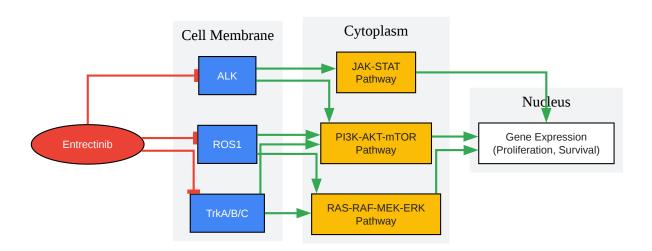
Quantification:



- Analyze the diluted sample using a validated HPLC method to determine the concentration of Entrectinib-d8.
- Prepare a calibration curve using standard solutions of Entrectinib-d8 of known concentrations in the same solvent.
- Calculate the solubility of Entrectinib-d8 in the organic solvent based on the concentration of the saturated solution, taking into account the dilution factor.

Visualization of Core Mechanisms Entrectinib Signaling Pathway Inhibition

Entrectinib is a potent inhibitor of several tyrosine kinases. Its therapeutic effect is derived from the simultaneous blockade of key signaling pathways that are often constitutively activated in various cancers.



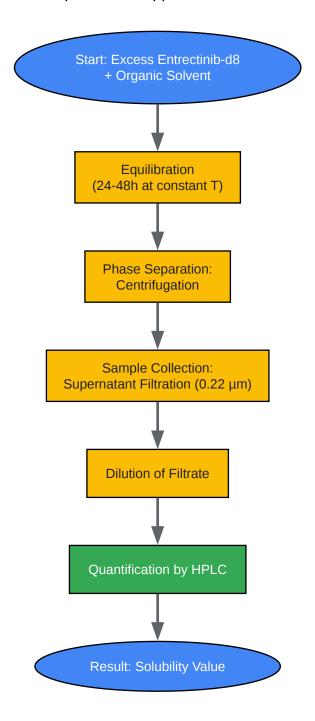
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Caption: Inhibition of Trk, ROS1, and ALK signaling by Entrectinib.

Experimental Workflow for Solubility Determination



The logical flow of the shake-flask method for determining solubility is a critical aspect of ensuring a systematic and valid experimental approach.



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Caption: Workflow for the shake-flask solubility determination method.

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